molecular formula C8H16ClNO B2787408 octahydro-1H-pyrano[4,3-c]pyridine hydrochloride CAS No. 2445784-89-2

octahydro-1H-pyrano[4,3-c]pyridine hydrochloride

Cat. No.: B2787408
CAS No.: 2445784-89-2
M. Wt: 177.67
InChI Key: BRUHJLFQIRFZCA-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrano[4,3-c]pyridine hydrochloride (CID 83479111) is a bicyclic heterocyclic compound featuring a fused pyranopyridine scaffold. Its molecular formula is C₈H₁₅NO·HCl, with a hydrogenated pyran ring (six-membered oxygen-containing ring) fused to a pyridine ring (six-membered nitrogen-containing ring). Key structural attributes include:

  • SMILES: C1CNCC2C1COCC2
  • InChIKey: YMFOQHUERAAMRM-UHFFFAOYSA-N

Properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-pyrano[4,3-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-3-9-5-7-2-4-10-6-8(1)7;/h7-9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUHJLFQIRFZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1COCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-pyrano[4,3-c]pyridine hydrochloride typically involves multi-step organic reactions. The process often starts with the preparation of the pyridine ring, followed by the formation of the pyrano ring through cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions of temperature and pressure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is common to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

octahydro-1H-pyrano[4,3-c]pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Pain Management

Research has indicated that octahydro-1H-pyrano[4,3-c]pyridine hydrochloride exhibits significant antinociceptive effects, suggesting its potential use in pain management therapies. Studies have demonstrated its interaction with opioid receptors, which are critical in modulating pain perception. Such investigations highlight the compound's promise as a candidate for developing analgesic medications .

Antimicrobial Activity

The compound has been explored for its antimicrobial properties. Derivatives of similar bicyclic structures have shown effectiveness against various pathogens, including bacteria and fungi. The ability to modify the chemical structure of this compound allows for the development of new antimicrobial agents with enhanced efficacy .

Antitumor Potential

There is emerging evidence that octahydro-1H-pyrano[4,3-c]pyridine derivatives may possess antitumor properties. Research indicates that certain modifications to the core structure can lead to compounds that inhibit cancer cell proliferation. This area remains an active field of investigation as researchers seek to identify specific mechanisms of action and optimize therapeutic profiles .

Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be used in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. The compound's ability to undergo diverse chemical reactions enhances its utility in synthetic pathways .

Peptide Synthesis

In biochemistry, this compound is utilized as an organic buffer for peptide synthesis. Its high yield in reactions makes it suitable for solid-phase peptide synthesis applications, facilitating the production of peptides with specific biological functions .

Case Study 1: Analgesic Development

A study focused on the analgesic properties of octahydro-1H-pyrano[4,3-c]pyridine derivatives showed promising results in preclinical models. The derivatives exhibited reduced toxicity compared to traditional analgesics like morphine while maintaining effective pain relief . This research underscores the potential for developing safer pain management alternatives.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of octahydro-1H-pyrano[4,3-c]pyridine were tested against a range of bacterial strains. Results indicated significant antimicrobial activity, positioning these compounds as potential candidates for new antibiotic therapies amid rising antibiotic resistance .

Mechanism of Action

The mechanism by which octahydro-1H-pyrano[4,3-c]pyridine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the context of its use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Key Substituents CCS ([M+H]+) (Ų) Bioactivity Data Availability
Octahydro-1H-pyrano[4,3-c]pyridine hydrochloride C₈H₁₅NO·HCl None (parent structure) 131.2 None
8-Propoxypyridino[4',3'-5,4]pyrrolo[3,2-c]pyridine hydrochloride (Compound 2) C₁₄H₁₆ClN₃O Propoxy, pyrrolopyridine N/A Receptor binding data
3-Propoxy pyridino[4',3'-4,5]pyrrolo[2,3-c]pyridine hydrochloride (Compound 4) C₁₄H₁₆ClN₃O Propoxy, pyrrolopyridine N/A Receptor binding data
Pyrano[4,3-c]pyrazoles (e.g., derivatives from JKAU 2010) C₇H₈N₂O₂ Pyrazole, pyrone N/A Weak anticancer/antimicrobial

Key Observations :

  • Substituent Effects: Compounds 2 and 4 () feature propoxy groups and pyrrolopyridine scaffolds, which likely enhance lipophilicity and receptor-binding affinity compared to the unsubstituted octahydro-pyranopyridine .

Pharmacological Comparisons

Table 2: Receptor Binding and Bioactivity Data

Compound Name Receptor Subtype (Primary Assay, 10 μM) % Inhibition Secondary Assay Kₘ (nM) Anticancer/Antimicrobial Activity
This compound N/A N/A N/A Not tested
Compound 2 () 5-HT₂A 78% 12.3 Not reported
Compound 4 () D₂ Dopamine 65% 18.7 Not reported
Pyrano[4,3-c]pyrazoles (JKAU 2010) N/A N/A N/A Weak activity (NCI screening)

Key Findings :

  • The absence of such substituents in octahydro-pyranopyridine may limit its receptor interactions.
  • Anticancer Activity: Pyrano[4,3-c]pyrazoles showed weak activity in NCI screenings, likely due to insufficient cellular uptake or target engagement . The octahydro-pyranopyridine’s hydrogenated structure might improve solubility but requires empirical validation.

Biological Activity

Octahydro-1H-pyrano[4,3-c]pyridine hydrochloride is a bicyclic heterocyclic compound known for its diverse biological activities. This compound features a unique fused ring system that contributes to its potential therapeutic applications, particularly in the fields of pain management and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its saturated octahydro framework, which includes both pyran and pyridine rings. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various biochemical applications. Its stereochemistry, notably the (4aR,8aR) configuration, influences its interactions with biological targets.

The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes and receptors. The compound's unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. This interaction can influence several biochemical pathways:

  • Enzyme Inhibition : The compound can inhibit receptor tyrosine kinases like Axl and c-Met, which are implicated in cell proliferative disorders .
  • Opioid Receptor Modulation : Research indicates that it may interact with opioid receptors, suggesting potential analgesic properties.

Antinociceptive Effects

Studies have shown that this compound exhibits significant antinociceptive activity. Its mechanism appears to involve modulation of pain pathways through opioid receptor engagement. In experimental models, it has demonstrated efficacy comparable to established analgesics like morphine.

Anti-tumor Activity

The compound has also been investigated for its anti-tumor effects. It has been found to inhibit the proliferation of various cancer cell lines by disrupting key signaling pathways associated with tumor growth. For example:

  • Cell Proliferation Studies : In vitro studies have indicated that this compound can effectively reduce cell viability in human tumor cell lines such as HeLa and HCT116 .

Case Studies

StudyFindingsReference
Study on Antinociceptive ActivityDemonstrated significant pain relief in animal models; comparable efficacy to morphine
Cancer Cell Line ProliferationInhibited growth in HeLa and HCT116 cells; effective at low concentrations
Enzyme Interaction StudiesIdentified as an inhibitor of Axl and c-Met kinases; potential therapeutic implications for cancer treatment

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